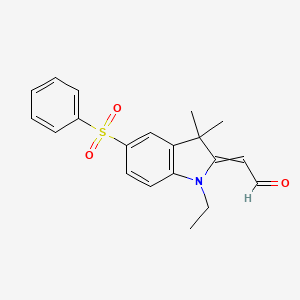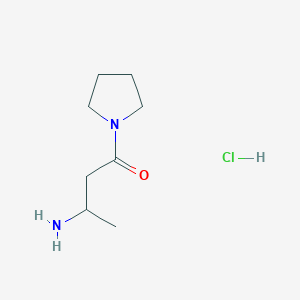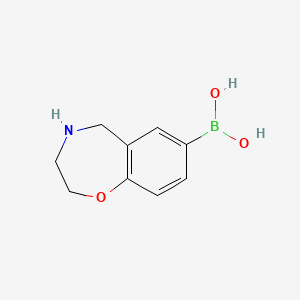
1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is an organic compound that features a unique structure with two tetrahydropyran rings connected by an ethoxy bridge. This compound is part of the larger family of tetrahydropyran derivatives, which are known for their applications in organic synthesis and as intermediates in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethylene glycol under acidic conditions. One common method is the acid-catalyzed etherification of tetrahydropyran-4-ol with ethylene glycol, using a strong acid like p-toluenesulfonic acid as a catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
On an industrial scale, the production of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as lanthanide triflates in room temperature ionic liquids (RTILs) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydropyran derivatives, such as tetrahydropyran-2-ol and tetrahydropyran-4-one .
Scientific Research Applications
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran involves its ability to form stable intermediates and protect functional groups during chemical reactions. The compound’s molecular targets include hydroxyl groups, which it can protect through etherification, thereby preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a single tetrahydropyran ring, used as a solvent and intermediate in organic synthesis.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A related compound with similar protecting group properties.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential histone deacetylase (HDAC) inhibitors.
Uniqueness
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is unique due to its dual tetrahydropyran structure, which provides enhanced stability and versatility in protecting group chemistry. Its ability to form stable intermediates makes it valuable in complex organic syntheses .
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[2-(oxan-4-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-15-12(3-1)16-10-9-14-11-4-7-13-8-5-11/h11-12H,1-10H2 |
InChI Key |
KHGMDVXARUKQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
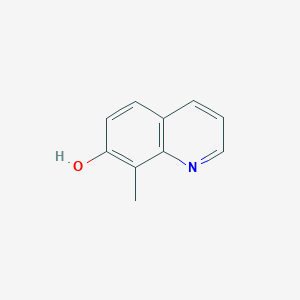
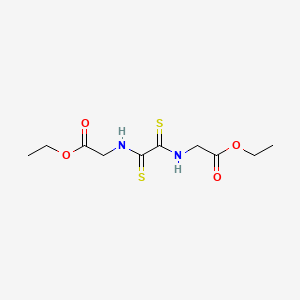

![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)



